2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyrazole ring, a pyrrolopyrrole structure, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Construction of the pyrrolopyrrole core: This involves the condensation of the pyrazole derivative with a suitable diamine, followed by cyclization under high-temperature conditions.
Introduction of the trifluoromethyl group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The compound may also modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-methylpyridine
- 2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-chloropyridine
Uniqueness
The presence of the trifluoromethyl group in 2-[5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C18H20F3N5O2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C18H20F3N5O2/c1-24-10-14(16(23-24)28-2)17(27)26-8-11-6-25(7-12(11)9-26)15-4-3-13(5-22-15)18(19,20)21/h3-5,10-12H,6-9H2,1-2H3 |
InChI Key |
QJJCROPEBMFOSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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